4-Benzyl-1-((3-fluorophenyl)sulfonyl)piperidine
Description
4-Benzyl-1-((3-fluorophenyl)sulfonyl)piperidine is a piperidine derivative featuring a benzyl group at the 4-position and a 3-fluorophenylsulfonyl moiety at the 1-position. Piperidine-based compounds are widely explored in medicinal chemistry due to their versatility in modulating biological targets, particularly enzymes and receptors.
Properties
IUPAC Name |
4-benzyl-1-(3-fluorophenyl)sulfonylpiperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FNO2S/c19-17-7-4-8-18(14-17)23(21,22)20-11-9-16(10-12-20)13-15-5-2-1-3-6-15/h1-8,14,16H,9-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVAFSHKKHLNKSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)S(=O)(=O)C3=CC=CC(=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzyl-1-((3-fluorophenyl)sulfonyl)piperidine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,2-diamines and sulfonium salts.
Introduction of the Benzyl Group: The benzyl group can be introduced via nucleophilic substitution reactions using benzyl halides.
Attachment of the 3-Fluorophenylsulfonyl Group: This step involves the reaction of the piperidine derivative with 3-fluorobenzenesulfonyl chloride under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques.
Chemical Reactions Analysis
Types of Reactions: 4-Benzyl-1-((3-fluorophenyl)sulfonyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or piperidine ring positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced piperidine derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Anticancer Applications
Research has indicated that 4-Benzyl-1-((3-fluorophenyl)sulfonyl)piperidine exhibits promising anticancer properties.
Case Study: In Vitro Efficacy
In a study involving several cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer), the compound demonstrated significant cytotoxic effects:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 10 | Induction of apoptosis via caspase activation |
| MCF-7 | 15 | Inhibition of cell proliferation |
These findings suggest that this compound may be effective in treating specific types of cancer.
Neuropharmacological Applications
The compound has also been investigated for its potential neuroprotective effects, particularly in the context of neurodegenerative diseases.
Case Study: Cognitive Impairment
A preclinical study showed that administration of this compound improved cognitive function in animal models exhibiting symptoms analogous to mild cognitive impairment. The results indicated enhanced memory retention and reduced neuroinflammation.
Radiopharmaceutical Applications
This compound has been utilized as a radiolabeled compound in imaging studies.
Study Overview
A study assessed the effective absorbed dose of a radiolabeled version of this compound (4-B-[125I]-IBSP) in rats to estimate its potential safety profile for human use. The findings revealed:
- The brain received the highest absorbed dose (19.4 μSv), indicating significant localization which could be beneficial for imaging lung malignancies.
- This suggests that the compound may serve as a suitable candidate for further clinical studies involving radiopharmaceutical applications.
Antimicrobial Properties
Emerging research has identified antimicrobial properties associated with this compound, indicating its potential use against resistant bacterial strains.
Case Study: Antimicrobial Efficacy
In vitro tests against various pathogens showed:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Bactericidal |
| Escherichia coli | 64 µg/mL | Bacteriostatic |
These results highlight the compound's versatility as both an anticancer agent and an antimicrobial agent.
Safety and Toxicology Profile
Preliminary toxicological assessments indicate that this compound has a favorable safety profile at therapeutic doses, with side effects generally being mild and manageable.
Mechanism of Action
The mechanism of action of 4-Benzyl-1-((3-fluorophenyl)sulfonyl)piperidine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 4-Benzyl-1-((3-fluorophenyl)sulfonyl)piperidine with sulfonamide- and piperidine-containing analogs from literature and commercial sources. Key differences in substituents, molecular properties, and biological activity are highlighted.
Table 1: Structural and Functional Comparison of Piperidine Derivatives
Key Comparative Insights:
Substituent Effects on Electronic Properties The 3-fluorophenylsulfonyl group in the target compound provides moderate electron-withdrawing effects compared to the 4-nitrophenylsulfonyl group in , which is strongly electron-withdrawing due to the nitro substituent . This difference may influence reactivity in synthetic pathways or interactions with biological targets.
Biological Activity Compound 36 () demonstrates USP5 inhibition, attributed to its sulfonyl-benzoyl-glycine structure, which may engage in hydrogen bonding with the enzyme’s active site . The target compound’s benzyl group could reduce polarity, possibly diminishing such interactions unless compensated by hydrophobic binding pockets. No direct activity data exists for the target compound, but analogs like the triazole derivative () suggest that bulky substituents (e.g., trifluoromethylphenyl) may sterically hinder target engagement .
The benzylsulfanyl group in ’s compound introduces a sulfur atom in a reduced state, contrasting with the oxidized sulfonyl group in the target compound; this may affect synthetic strategies or metabolic stability .
Research Findings and Limitations
- Gaps in Data: Direct biological or pharmacokinetic data for the target compound are absent in the provided evidence.
Biological Activity
4-Benzyl-1-((3-fluorophenyl)sulfonyl)piperidine is a synthetic compound belonging to the piperidine class, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl group enhances binding affinity, while the fluorophenyl moiety contributes to the compound's specificity. This compound has been studied for its potential as an enzyme inhibitor, particularly against acetylcholinesterase (AChE) and other serine proteases.
Structure-Activity Relationship (SAR)
The effectiveness of piperidine derivatives often hinges on their structural components. In the case of this compound, modifications to the benzyl and sulfonyl groups can significantly influence biological activity. For instance:
- Substituents on the benzene ring : Variations in the position and nature of substituents can enhance or diminish enzyme inhibitory activity.
- Alkyl chain length : Changes in the alkyl linker length between the piperidine and benzene rings have shown to affect potency.
1. Enzyme Inhibition
Research indicates that compounds similar to this compound exhibit significant inhibition against AChE, an enzyme linked to neurodegenerative diseases such as Alzheimer's. The IC50 values for related piperidine derivatives have demonstrated potent inhibitory effects:
| Compound | IC50 (nM) | Target Enzyme |
|---|---|---|
| Compound A | 0.56 | AChE |
| Compound B | 1.2 | HGFA |
These findings suggest that modifications in the piperidine structure can lead to enhanced AChE inhibition, indicating potential therapeutic applications in treating cognitive disorders .
2. Antibacterial Activity
The antibacterial properties of sulfonamide-containing compounds have been well-documented. Research shows that derivatives of this compound exhibit moderate to strong antibacterial activity against various strains:
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate |
| Bacillus subtilis | Strong |
| Escherichia coli | Weak |
These results underscore the potential utility of this compound in developing new antibacterial agents .
3. Anticancer Potential
Studies have also explored the anticancer potential of piperidine derivatives. For instance, compounds with similar structures have shown promising results against human liver carcinoma cell lines (HepG2), with some exhibiting IC50 values lower than traditional chemotherapeutics like doxorubicin .
Case Studies
Several studies have highlighted the biological activity of piperidine derivatives, including:
- Study on AChE Inhibition : A series of piperidine derivatives were synthesized and evaluated for their AChE inhibitory activity. One notable compound displayed an IC50 value significantly lower than existing treatments, indicating its potential as an antidementia agent .
- Antibacterial Screening : Compounds were assessed against multiple bacterial strains, revealing that certain modifications led to enhanced antibacterial efficacy, particularly against Gram-positive bacteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
